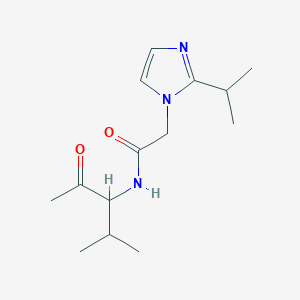![molecular formula C15H18ClN3O2 B7558171 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.
Mecanismo De Acción
TAK-242 selectively inhibits 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling by binding to an intracellular domain of 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a wide range of biochemical and physiological effects. In sepsis, TAK-242 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to improved survival. In cancer, TAK-242 inhibits tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 reduces disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-242 is its selectivity for 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling, which minimizes off-target effects. However, TAK-242 has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, TAK-242 may have different effects in different cell types, which should be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid inhibitors. Another area of interest is the use of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and efficacy of TAK-242 in human clinical trials.
Métodos De Síntesis
TAK-242 is synthesized through a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butyl-4-(aminomethyl)pyrazole in the presence of a base to form the desired product. The crude product is then purified through column chromatography to obtain pure TAK-242.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to inhibit 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reduce the production of pro-inflammatory cytokines, leading to improved survival in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 has been shown to reduce disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.
Propiedades
IUPAC Name |
5-[(1-tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)19-9-10(8-18-19)7-17-11-4-5-13(16)12(6-11)14(20)21/h4-6,8-9,17H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDSWZJNOSYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)



![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)